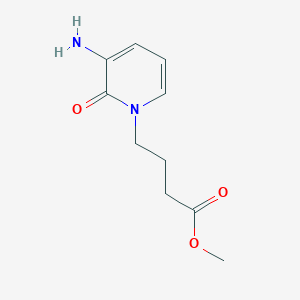

Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 4-(3-amino-2-oxopyridin-1-yl)butanoate |

InChI |

InChI=1S/C10H14N2O3/c1-15-9(13)5-3-7-12-6-2-4-8(11)10(12)14/h2,4,6H,3,5,7,11H2,1H3 |

InChI Key |

HNOQXFWHKDQSLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Biological Activity

Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Synthesis Overview:

The synthesis of this compound typically involves the reaction of 3-amino-2-pyridone with methyl bromoacetate under basic conditions. Common bases used include sodium hydride or potassium carbonate, and the reaction usually occurs in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Chemical Structure:

The compound features a pyridine derivative structure, which is significant for its biological activity. The presence of the amino group and the oxo group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites, thereby altering metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, analogs related to this compound have been shown to inhibit the growth of Gram-negative bacteria such as Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can enhance antibacterial efficacy.

Cytotoxicity Studies

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies involving encapsulation in micelles have shown that these compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Case Studies

-

Antibacterial Efficacy:

A study evaluated the effectiveness of this compound against Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability, correlating with increased residence time on the target enzyme LpxC . -

Cytotoxic Effects:

In vitro assays demonstrated that this compound could induce cell death in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Tables

| Study | Target Organism/Cell Line | Biological Activity | Key Findings |

|---|---|---|---|

| Study 1 | Pseudomonas aeruginosa | Antibacterial | Significant growth inhibition observed. |

| Study 2 | Human cancer cell lines | Cytotoxicity | Induced apoptosis via oxidative stress mechanisms. |

Q & A

Q. What are the typical synthetic routes for Methyl 4-(3-amino-2-oxopyridin-1(2H)-yl)butanoate, and what key reaction parameters require optimization?

The synthesis generally involves multi-step reactions starting from precursors such as substituted pyridinones and ester derivatives. Critical parameters include solvent polarity (e.g., DMF or THF), temperature (often 60–100°C), and catalyst selection (e.g., palladium-based catalysts for coupling reactions). Optimization requires monitoring via TLC or HPLC to assess purity and yield. Reaction intermediates should be characterized at each stage using NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm hydrogen/carbon environments and substituent positions.

- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving bond lengths, angles, and stereochemistry (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound when literature data is inconsistent?

Employ Design of Experiments (DOE) to systematically vary solvent, temperature, and catalyst ratios. Use response surface methodology (RSM) to model interactions between variables. Parallel microscale reactions under controlled conditions (e.g., microwave-assisted synthesis) can expedite optimization. Validate purity via HPLC and quantify yields using internal standards .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. analgesic effects) of this compound?

Conduct comparative studies under standardized assay conditions (e.g., consistent cell lines, dose ranges, and endpoints). Use orthogonal assays (e.g., ELISA for cytokine profiling and in vivo pain models) to validate activity. Statistical tools like ANOVA can identify confounding variables (e.g., solvent effects or impurities). Cross-reference structural analogs (e.g., para- vs. meta-substituted derivatives) to isolate substituent-specific effects .

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Prepare derivatives with variations in the pyridinone ring (e.g., halogenation) or ester group (e.g., ethyl vs. methyl).

- Biological Screening : Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using kinetic assays.

- Computational Modeling : Dock analogs into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Correlate computational results with experimental IC values .

Q. How can researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). Validate assignments by synthesizing deuterated analogs or using shift reagents. Cross-check with literature data for structurally similar compounds (e.g., methyl 4-(2-hydroxyphenyl)butanoate) .

Q. What strategies are effective for studying the hydrolytic stability of the ester group under physiological conditions?

Perform pH-dependent stability assays in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and quantify hydrolysis products (e.g., butanoic acid derivatives). Use pseudo-first-order kinetics to calculate half-lives. Compare stability with ester analogs (e.g., ethyl or tert-butyl esters) to assess steric/electronic effects .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Fluorescence Quenching : Assess conformational changes in target proteins upon binding. Validate findings with competitive inhibition assays using known ligands .

Q. What approaches are recommended for addressing low yields in the final coupling step of the synthesis?

- Catalyst Screening : Test palladium, copper, or enzyme-based catalysts.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance solubility.

- Protecting Group Strategy : Temporarily block reactive sites (e.g., amino groups) to prevent side reactions .

Comparative and Mechanistic Studies

Q. How does the spatial arrangement of the 3-amino-2-oxopyridin-1(2H)-yl group influence biological activity compared to analogs?

Use X-ray crystallography or molecular dynamics simulations to compare binding modes. Synthesize enantiomers or regioisomers (e.g., 4-amino vs. 5-amino derivatives) and test activity in cell-based assays. Correlate spatial orientation with potency using QSAR models .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative conditions?

Perform oxidation assays with HO or cytochrome P450 enzymes. Identify metabolites via LC-MS/MS and propose degradation pathways. Compare reactivity with structurally related compounds (e.g., methyl 4-(hydroxyimino)butanoate) to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.